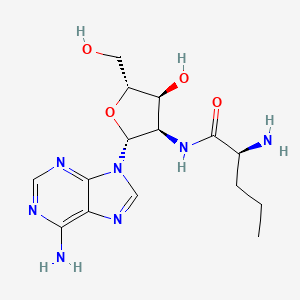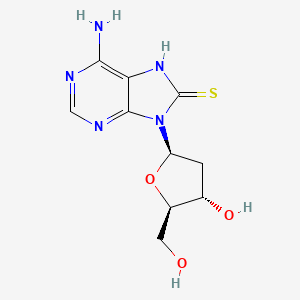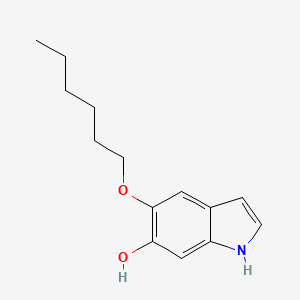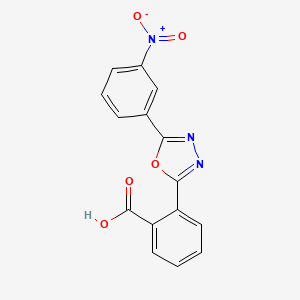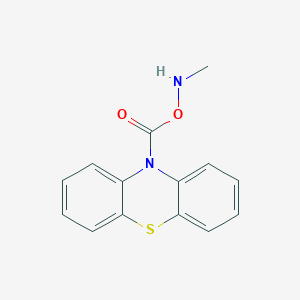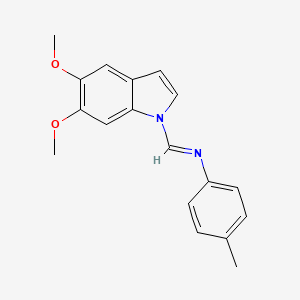
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methanimine group attached to an indole ring, which is further substituted with dimethoxy groups and a p-tolyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Dimethoxylation: The indole core is then subjected to dimethoxylation, where methoxy groups are introduced at the 5 and 6 positions of the indole ring using methanol and a suitable catalyst.
Formation of Methanimine: The final step involves the formation of the methanimine group by reacting the dimethoxyindole with p-tolylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the methanimine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of indole-quinones.
Reduction: Formation of (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways such as apoptosis, cell cycle regulation, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(phenyl)methanimine
- (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(m-tolyl)methanimine
- (E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(o-tolyl)methanimine
Uniqueness
(E)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N-(p-tolyl)methanimine is unique due to its specific substitution pattern on the indole ring and the presence of the p-tolyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C18H18N2O2 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1-(5,6-dimethoxyindol-1-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C18H18N2O2/c1-13-4-6-15(7-5-13)19-12-20-9-8-14-10-17(21-2)18(22-3)11-16(14)20/h4-12H,1-3H3 |
Clé InChI |
RKQIUFJAOHPLAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CN2C=CC3=CC(=C(C=C32)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


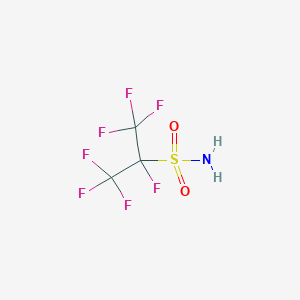
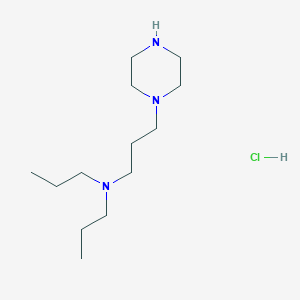
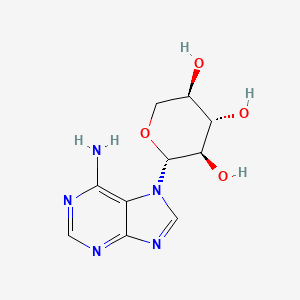

![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)

![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)

